(2,5-Dimethoxy-1,4-phenylene)dimethanol
Description
Contextualization within Aromatic Dimethanol Chemistry
(2,5-Dimethoxy-1,4-phenylene)dimethanol is distinguished within this class by the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups at the 2 and 5 positions. This substitution pattern imparts a high degree of symmetry and planarity to the molecule. The methoxy groups also modulate the electron density of the aromatic ring, which can influence the reactivity of the hydroxymethyl groups and the ring itself in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Melting Point | 163-164 °C myskinrecipes.com |
| Boiling Point (Predicted) | 365.9 ± 37.0 °C myskinrecipes.com |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ myskinrecipes.com |
Significance as a Versatile Building Block and Synthon in Organic and Polymer Synthesis
The strategic arrangement of functional groups in this compound makes it a highly valuable building block, or synthon, for constructing more complex molecular architectures. The two primary alcohol groups can readily undergo a variety of chemical reactions, including esterification, etherification, and oxidation, allowing for the introduction of diverse functionalities and the extension of the molecular framework.
In the realm of organic synthesis, this compound serves as a precursor for the creation of various specialty chemicals. For instance, it is a key intermediate in the synthesis of certain pharmaceutical compounds where the 2,5-dimethoxy-substituted phenylene core is a crucial pharmacophore. The ability to selectively modify the hydroxymethyl groups enables the precise construction of target molecules with desired biological activities.
Its role in polymer chemistry is particularly noteworthy. As a difunctional monomer, this compound can participate in condensation polymerization reactions to form a range of polymers, such as polyesters and polyethers. The rigid, planar structure of the dimethoxy-phenylene unit, when incorporated into a polymer backbone, can impart enhanced thermal stability and specific optoelectronic properties to the resulting material. A significant application is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. For example, poly(2,5-dimethoxy-p-phenylene vinylene) is a conjugated polymer that has been studied for its photoluminescence and photoinduced absorption properties, making it relevant for applications in electronic devices. uq.edu.aukaust.edu.sa
Overview of Current Research Trajectories and Potential Applications
Current research involving this compound and its derivatives is focused on several promising areas, primarily in materials science and medicinal chemistry.
In materials science, the emphasis is on developing novel conjugated polymers for optoelectronic applications. By incorporating the 2,5-dimethoxy-phenylene unit, researchers aim to fine-tune the electronic band gap and enhance the charge transport properties of these materials. Such polymers are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy groups enhance the solubility of the resulting polymers, which is a significant advantage for processing and device fabrication. ias.ac.in
In the field of medicinal chemistry, the 2,5-dimethoxy motif is a recognized structural feature in a number of biologically active compounds. Research is ongoing to synthesize new derivatives that could act as therapeutic agents. The core structure of this compound provides a rigid scaffold upon which various pharmacologically active moieties can be appended, leading to the development of new drug candidates. For example, the 2,5-dimethoxyphenethylamine scaffold is known for its potent activity at serotonin (B10506) receptors.
Table 2: Research Applications of this compound Derivatives
| Research Area | Application | Rationale |
| Materials Science | Organic Electronics (OLEDs, OPVs) | Forms conjugated polymers with tunable photophysical properties. uq.edu.aukaust.edu.sa |
| Polymer Chemistry | High-Performance Polymers | The rigid aromatic core enhances thermal and mechanical stability. |
| Medicinal Chemistry | Drug Discovery | Serves as a scaffold for synthesizing bioactive molecules, such as serotonin receptor ligands. |
| Organic Synthesis | Specialty Chemicals | Acts as a versatile intermediate for complex molecule synthesis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4,11-12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJOYZVNBYAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481045 | |
| Record name | 1,4-Benzenedimethanol, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51829-43-7 | |
| Record name | 1,4-Benzenedimethanol, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 2,5 Dimethoxy 1,4 Phenylene Dimethanol
Synthetic Routes for the Preparation of (2,5-Dimethoxy-1,4-phenylene)dimethanol
The creation of this compound can be achieved through several synthetic pathways. These routes primarily involve reduction-based approaches and strategies centered around aromatic functionalization.
A prevalent method for synthesizing this compound involves the reduction of corresponding dicarboxylic acids or their ester derivatives. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used for this purpose. byjus.commasterorganicchemistry.comwikipedia.org It effectively converts esters, carboxylic acids, aldehydes, and ketones into their corresponding alcohols. wikipedia.org
The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com For instance, the reduction of dimethyl 2,5-dimethoxyterephthalate with LiAlH4 in a suitable solvent yields this compound. The high reactivity of LiAlH4 necessitates careful handling and an inert atmosphere during the reaction. byjus.com
Table 1: Reduction of 2,5-Dimethoxyterephthalate Derivatives
| Starting Material | Reducing Agent | Product |
| Dimethyl 2,5-dimethoxyterephthalate | Lithium Aluminum Hydride (LiAlH4) | This compound |
| 2,5-Dimethoxy-1,4-benzenedicarboxylic acid | Lithium Aluminum Hydride (LiAlH4) | This compound |
Another synthetic approach starts with the readily available 1,4-dimethoxybenzene (B90301). This method involves the introduction of functional groups onto the aromatic ring, which are then converted to hydroxymethyl groups. One such strategy is the Friedel-Crafts reaction. For example, 1,4-dimethoxybenzene can undergo a Friedel-Crafts acylation or alkylation to introduce carbonyl or alkyl groups, which can then be further modified. mnstate.edugoogle.comnih.gov
A two-step process could involve the chloromethylation of 1,4-dimethoxybenzene to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene, followed by hydrolysis to the desired diol. However, chloromethylation reagents are often carcinogenic and require stringent safety precautions. A related and potentially safer alternative involves bromomethylation.
Aromatic functionalization routes, while potentially offering more flexibility in terms of introducing other substituents, can sometimes be lower-yielding due to side reactions or the need for multiple steps. The efficiency of these reactions is highly dependent on the specific reagents and conditions used. For instance, Friedel-Crafts reactions can sometimes lead to a mixture of products if the reaction conditions are not carefully controlled. mnstate.edu
Advanced Chemical Modifications and Derivative Synthesis of the (2,5-Dimethoxy-1,4-phenylene) Core
The this compound core provides reactive sites at both the hydroxyl groups and the aromatic ring, allowing for a variety of chemical modifications and the synthesis of diverse derivatives.
The two primary hydroxyl groups of this compound can be readily alkylated or etherified to produce a range of derivatives. Standard ether synthesis conditions, such as the Williamson ether synthesis, can be employed. This involves deprotonating the hydroxyl groups with a base like sodium hydride to form alkoxides, which then react with an alkyl halide to form the corresponding ether.
This modification can be used to introduce a wide variety of alkyl or aryl groups, thereby altering the solubility, reactivity, and other physicochemical properties of the parent molecule.
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation.
Bromination: The introduction of bromine atoms onto the aromatic ring can be achieved using various brominating agents. Due to the activating effect of the two methoxy (B1213986) groups, this reaction is expected to proceed readily. The positions ortho to the methoxy groups are the most likely sites for substitution. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent that can be used for this purpose. researchgate.net
Iodination: Similarly, iodine can be introduced onto the aromatic ring. A common method for the iodination of activated aromatic rings is the use of iodine in the presence of an oxidizing agent. researchgate.net For instance, a system of iodine and hydrogen peroxide can be used for the iodination of dimethoxy- and trimethoxybenzene derivatives. researchgate.net Another approach involves using iodine and pyridine. beilstein-journals.org The reaction conditions, such as temperature and reaction time, can be adjusted to control the degree of iodination. google.comgoogle.com
Table 2: Halogenation of the (2,5-Dimethoxy-1,4-phenylene) Core
| Reaction | Reagents | Potential Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-(2,5-dimethoxy-1,4-phenylene)dimethanol |
| Dibromo-(2,5-dimethoxy-1,4-phenylene)dimethanol | ||
| Iodination | Iodine (I2), Oxidizing Agent | Iodo-(2,5-dimethoxy-1,4-phenylene)dimethanol |
| Diiodo-(2,5-dimethoxy-1,4-phenylene)dimethanol |
Synthesis of Reactive Monomers for Polymerization
The functionalization of the hydroxymethyl groups of this compound is a key strategy for producing monomers suitable for polymerization. These transformations introduce reactive moieties that can undergo subsequent reactions to form high-molecular-weight polymers with tailored properties.
The synthesis of poly(2,5-dimethoxy-p-phenylene vinylene) (DMPPV), a highly fluorescent and electroluminescent polymer, is often achieved via the "Wessling" or sulfonium (B1226848) precursor route. acs.orgacs.org This method enhances the processability of the final conjugated polymer by proceeding through a soluble, non-conjugated polyelectrolyte precursor.
The process begins with the conversion of the starting diol, this compound, into its corresponding bis(halomethyl) derivative, typically 1,4-bis(chloromethyl)-2,5-dimethoxybenzene. This intermediate is then reacted with a dialkyl sulfide, most commonly tetrahydrothiophene (B86538) (THT), to form the key monomer: 2,5-dimethoxy-1,4-xylene-bis(tetrahydrothiophenium chloride). uq.edu.au
Base-induced polymerization of this monomer yields a water-soluble sulfonium salt precursor polymer. uq.edu.au The final step involves the thermal or chemical elimination of the tetrahydrothiophene leaving groups and a proton from the polymer backbone. This elimination step creates the vinylene linkages and extends the π-conjugation, resulting in the formation of DMPPV. acs.orgkpi.ua This multi-step synthesis is outlined below:
| Step | Reactant(s) | Key Reagent(s) | Product |
| 1 | This compound | Thionyl chloride or HCl | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene |
| 2 | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | Tetrahydrothiophene (THT) | 2,5-Dimethoxy-1,4-xylene-bis(tetrahydrothiophenium chloride) |
| 3 | Monomer from Step 2 | Base (e.g., NaOH) | Polyelectrolyte sulfonium precursor |
| 4 | Polyelectrolyte precursor | Heat or Acid | Poly(2,5-dimethoxy-p-phenylene vinylene) |
This table provides a generalized overview of the sulfonium precursor route.
This precursor route is advantageous as it allows for the fabrication of high-quality thin films from the soluble precursor before conversion to the final, often intractable, conjugated polymer. rsc.orgrsc.org
The hydroxymethyl groups of this compound can be readily converted into glycidyl (B131873) ethers. These derivatives are valuable monomers for producing epoxy resins and other thermosetting polymers. The most common method for this transformation is the reaction of the diol with an excess of an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base.
The reaction mechanism involves the deprotonation of the alcohol by the base (e.g., sodium hydroxide) to form an alkoxide. This nucleophilic alkoxide then attacks the terminal carbon of the epichlorohydrin molecule, opening the epoxide ring and forming a chlorohydrin intermediate. A subsequent intramolecular Williamson ether synthesis, driven by the base, results in the formation of the new epoxide ring of the glycidyl ether.
Given that the starting material is a diol, the reaction produces a diglycidyl ether, 1,4-bis((glycidyloxy)methyl)-2,5-dimethoxybenzene. This bifunctional monomer can be cured with various hardeners (e.g., amines, anhydrides) to create a cross-linked polymer network with high thermal stability and mechanical strength.
Acrylate (B77674) and methacrylate (B99206) derivatives of this compound are important monomers for free-radical polymerization, leading to the formation of polyacrylates and polymethacrylates. These polymers have applications in coatings, adhesives, and optical materials.
The synthesis of these monomers is typically achieved through the esterification of the diol with acryloyl chloride, methacryloyl chloride, or their respective anhydrides. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid or methacrylic acid byproduct.
The resulting monomer, (2,5-dimethoxy-1,4-phenylene)bis(methylene) diacrylate or dimethacrylate, contains two polymerizable double bonds. Upon initiation with a radical initiator (e.g., AIBN or benzoyl peroxide), these monomers can undergo polymerization to form highly cross-linked polymer networks. The properties of the resulting polymer, such as hardness, flexibility, and refractive index, can be tuned based on the choice of the acrylate or methacrylate group and the polymerization conditions.
Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation
To create materials with enhanced electronic and optical properties, the aromatic core of this compound can be extended through the formation of new carbon-carbon bonds using transition metal-catalyzed cross-coupling reactions.
The introduction of ethynyl (B1212043) (acetylene) linkages is a powerful method for extending π-conjugation while maintaining a rigid, linear molecular structure. The Sonogashira coupling reaction is the premier method for this transformation. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
To utilize this reaction, the this compound must first be converted into a dihalide, for example, 1,4-diiodo-2,5-dimethoxybenzene. This is a significant modification of the original backbone, replacing the CH₂OH groups with iodine atoms. This dihalide can then be coupled with a terminal alkyne, such as phenylacetylene (B144264) or trimethylsilylacetylene, under Sonogashira conditions. A typical catalyst system includes Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) with an amine base like triethylamine. The reaction results in the formation of a new molecule with two arylene-ethynylene bonds, significantly extending the conjugated system.
Ethene (vinylene) linkages can also be used to extend conjugation. One of the most effective methods for forming these C=C double bonds is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide.
For this approach, the hydroxymethyl groups of this compound must first be oxidized to aldehydes, yielding 2,5-dimethoxyterephthaldehyde. This dialdehyde (B1249045) can then react with a suitable phosphonium ylide, such as one derived from benzyltriphenylphosphonium (B107652) chloride. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. By using a bis-ylide or reacting the dialdehyde with two equivalents of a mono-ylide, extended conjugated systems with new ethene linkages can be synthesized. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of ylide and reaction conditions.
Another powerful tool for creating ethene linkages is the Heck coupling reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Starting from a dihalide derivative like 1,4-diiodo-2,5-dimethoxybenzene, this compound can be coupled with an alkene such as styrene (B11656) to introduce vinylene bridges and extend the conjugated backbone.
Iii. Role of 2,5 Dimethoxy 1,4 Phenylene Dimethanol in Polymer Science and Advanced Materials
Polymeric Systems Incorporating the (2,5-Dimethoxy-1,4-phenylene)dimethanol Moiety
The presence of two primary alcohol functionalities allows this compound to be readily integrated into various polymer systems through well-established polymerization reactions.
Application as a Monomer in Polycondensation Reactions
Polycondensation is a primary method for incorporating this compound into polymer chains. Its two hydroxyl groups can react with complementary functional groups, such as carboxylic acids, acyl chlorides, or isocyanates, to form polyesters, polyethers, and polycarbonates.
While direct studies on polyesters synthesized from this compound are not extensively documented, strong parallels can be drawn from research on other aromatic diols, particularly those derived from renewable resources like 2,5-furandicarboxylic acid (FDCA) and vanillin. researchgate.netmdpi.com The synthesis of polyesters typically involves a two-step melt polycondensation reaction with a dicarboxylic acid or its dimethyl ester derivative. derpharmachemica.comyork.ac.uk
The inclusion of an aromatic diol like this compound is expected to enhance the thermal stability and mechanical properties of the resulting polyester (B1180765) compared to purely aliphatic counterparts. Research on furan- and benzene-based diols has shown that the rigidity of the aromatic ring significantly influences the polymer's glass transition temperature (Tg) and thermal degradation profile. researchgate.netwhiterose.ac.ukpolysciences.com For instance, enzymatic synthesis has been successfully employed to produce a range of aromatic-aliphatic polyesters from diols like 1,4-benzenedimethanol (B118111) and 2,5-bis(hydroxymethyl)furan, yielding polymers with number average molecular weights between 3,000 and 5,000 Da. researchgate.netwhiterose.ac.uk
The methoxy (B1213986) groups on the phenylene ring of this compound would likely influence the polymer's properties by increasing chain separation and potentially lowering the melting point compared to its unsubstituted analogue, 1,4-benzenedimethanol, thereby improving processability.
Table 1: Comparison of Thermal Properties of Polyesters from Various Aromatic Diols
| Aromatic Diol | Dicarboxylic Acid/Ester | Polymer Tg (°C) | Polymer Tm (°C) | Degradation Temp (°C) |
| 2,5-Bis(hydroxymethyl)furan | Dimethyl Adipate | - | 100-120 | ~350 |
| 1,4-Benzenedimethanol | Dimethyl Sebacate | - | 130-140 | ~400 |
| Vanillin-derived diols | Various Acyl Chlorides | 16.2 - 81.2 | Amorphous | >300 mdpi.com |
Note: Data is compiled from various studies and serves as a comparative reference.
Polyethers can be synthesized using this compound through reactions analogous to those involving similar structures like benzene (B151609) dimethanol. google.com For example, a polyether can be formed by reacting the diol with a diglycidyl ether. The activated methylene (B1212753) group in benzylic diols can also be used to graft the polyether onto other polymer backbones, such as acrylics, to create functional copolymers. google.com
Polycarbonates , a class of polymers known for their excellent thermal and mechanical properties, are traditionally synthesized using phosgene. marquette.edu However, greener, phosgene-free routes, such as melt transesterification using diphenyl carbonate, are now preferred. google.com In this process, a diol like this compound would react with diphenyl carbonate to form the polycarbonate. The incorporation of a rigid aromatic diol can significantly increase the glass transition temperature of the resulting polycarbonate. For instance, introducing 1,4-cyclohexanedimethanol (B133615) (CHDM) into an isosorbide-based polycarbonate effectively modifies its thermal properties. google.com It is anticipated that this compound would similarly enhance the performance characteristics of polycarbonate formulations.
Utilization as a Diol Initiator or Chain Transfer Agent in Controlled Polymerizations (Drawing parallels from 1,4-benzenedimethanol)
In addition to serving as a monomer, this compound can function as a bifunctional initiator in various polymerization reactions, a role well-documented for its structural analog, 1,4-benzenedimethanol. researchgate.net Initiators are substances that start the polymerization process. scirp.orgresearchgate.net
Because this compound possesses two primary hydroxyl groups at opposite ends of the molecule, each can initiate the growth of a polymer chain. researchgate.net This results in the formation of two polymer chains emanating from a single initiator molecule. The initiator fragment, the (2,5-dimethoxy-1,4-phenylene) moiety, becomes located in the center of the resulting polymer structure. researchgate.net This "in-out" approach is particularly useful in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, creating well-defined polyester chains with the aromatic core. kpi.uaacs.orggantrade.com This method allows for precise control over the polymer architecture and the introduction of a specific functional group at the center of the polymer chain.
The use of 1,4-benzenedimethanol has been demonstrated in the iron-catalyzed dehydrocoupling polymerization to synthesize poly(silylether)s, showcasing its utility as a difunctional initiator in non-traditional polymerization systems.
Role as a Cross-linking Agent in Polymer Networks (e.g., Highly Cross-linked Polymers)
The bifunctional nature of this compound makes it a suitable candidate for use as a cross-linking agent. Cross-linkers are molecules that connect polymer chains together to form a three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. google.com
Studies have shown that diols, including aromatic diols like benzenedimethanol, can be used to cross-link polymers such as polybutadiene. researchgate.net In this process, the diol is used to bridge functionalized polymer chains. Similarly, this compound could be employed to create networks in polyesters, polyurethanes, and epoxy resins.
In polyurethane chemistry, diols act as chain extenders or cross-linkers by reacting with diisocyanates. mdpi.com The rigid aromatic structure of this compound would contribute to the hard segments of the polyurethane, influencing properties like hardness and thermal stability. In epoxy resin systems, which are cured by reacting the epoxy prepolymer with a hardener or curing agent, diols can be incorporated to modify the network structure and final properties of the cured material. kpi.ua
Functional Polymers Derived from this compound Precursors
This compound is a key precursor for the synthesis of poly[(2,5-dimethoxy-p-phenylene)vinylene] (DMPPV), a highly fluorescent conjugated polymer with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis often proceeds through a "precursor route," where a soluble, non-conjugated precursor polymer is first synthesized and then converted into the final conjugated polymer through an elimination reaction.
By modifying the precursor polymer, which can be synthesized from derivatives of this compound, it is possible to control the conjugation length of the final DMPPV. This, in turn, allows for the fine-tuning of the polymer's photoluminescence properties, shifting the emission wavelength and thus the color of the emitted light. Furthermore, copolymerization of precursors can lead to modifiable poly(p-phenylene vinylene)s, where functional groups can be introduced through post-polymerization modification, leading to materials with tailored properties such as water solubility or specific sensing capabilities.
Conjugated Polymers for Optoelectronic Applications
This compound serves as a key building block for a specific class of conjugated polymers known for their electroluminescent properties. These polymers are central to the advancement of organic optoelectronic devices.
Poly(2,5-dimethoxy-p-phenylenevinylene), abbreviated as dMeOPPV or PDMeOPV, is a well-studied derivative of the foundational conjugated polymer, poly(p-phenylenevinylene) (PPV). wikipedia.org The synthesis of dMeOPPV often proceeds through a soluble precursor polymer route, which allows for better processability before conversion to the final intractable conjugated polymer. wikipedia.org While various synthetic methods exist, routes involving derivatives of this compound are common. For instance, a modified sulphonium polyelectrolyte precursor route can be employed, starting with the base-induced polymerization of a monomer like 2,5-dimethoxy-1,4-xylene-bis-(tetrahydrothiophenium chloride). uq.edu.au This precursor polymer is then converted into dMeOPPV through thermal elimination.
The introduction of two methoxy groups onto the phenylene ring significantly influences the polymer's properties compared to the unsubstituted PPV. davidlu.net These electron-donating groups alter the electronic structure, which in turn affects the optical and electrical characteristics. dMeOPPV is a yellow, fluorescent polymer with a small optical band gap, making it a semiconductor. wikipedia.orgdavidlu.net Its photoluminescence is characterized by emission in the yellow-green region of the visible spectrum. davidlu.net A study of its photoexcited states revealed photoluminescence just below the onset of its π-π* absorption band at 2.1 eV. aps.org
Table 1: Selected Properties of Poly(2,5-dimethoxy-p-phenylenevinylene) (dMeOPPV)
| Property | Value/Description | Reference(s) |
| Common Name | dMeOPPV, PDMeOPV | wikipedia.orguq.edu.au |
| Appearance | Yellow Solid | wikipedia.org |
| Solubility | Insoluble in common solvents; precursor is processable | wikipedia.org |
| Optical Band Gap | ~2.1 - 2.5 eV | davidlu.netaps.org |
| Absorption | Band centered around 400-420 nm | davidlu.net |
| Fluorescence Emission | Yellow-green region (~520-551 nm) | davidlu.net |
| Electrical Conductivity | Intrinsically low, semiconducting upon doping | wikipedia.org |
The bright fluorescence and semiconducting nature of dMeOPPV make it a prime candidate for the emissive layer in polymer light-emitting diodes (PLEDs). wikipedia.org A PLED is a type of organic light-emitting diode (OLED) that utilizes a polymer as the active electroluminescent material. wikipedia.org In a typical PLED device, a thin film of the polymer is sandwiched between two electrodes. davidlu.net When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine within the polymer layer, forming excited states (excitons) that then decay radiatively to emit light. davidlu.net
The color of the emitted light is determined by the polymer's band gap. For dMeOPPV, the emission is typically in the yellow-green part of the spectrum. davidlu.net The methoxy side groups are beneficial for the performance of PLEDs, as they can enhance the polymer's fluorescence quantum yields. davidlu.net The processability of its precursor allows for the formation of high-quality, uniform thin films essential for efficient device operation.
Polymers for Electronic Devices (e.g., using phenothiazine-modified derivatives)
To expand the functionality of polymers for electronic devices, monomer units can be chemically modified. Phenothiazine (B1677639) is an electron-rich, sulfur- and nitrogen-containing heterocyclic compound known for its excellent hole-transporting capabilities and electrochemical stability. nih.gov Incorporating phenothiazine units into a polymer backbone is a common strategy to create materials for applications such as organic field-effect transistors and solar cells. nih.govresearchgate.net These derivatives often exhibit low oxidation potentials and a high tendency to form stable radical cations, which is advantageous for charge transport.
While specific research detailing the synthesis of polymers from phenothiazine-modified derivatives of this compound is not widely documented, this approach represents a plausible strategy for developing new functional materials. By chemically linking phenothiazine moieties to the this compound monomer before polymerization, one could potentially synthesize polymers that combine the structural attributes of the dimethoxy-phenylene unit with the favorable electronic properties of phenothiazine. Such polymers could be investigated as hole-transport or active materials in a variety of organic electronic devices.
Development of Bio-based and Sustainable Polymer Materials (Drawing parallels from bio-based diols)
There is a significant drive in polymer chemistry to replace petroleum-based feedstocks with renewable, bio-based alternatives to create a more sustainable industry. mdpi.comspringernature.com Lignin (B12514952), a complex aromatic biopolymer, is the most abundant natural source of aromatic compounds on Earth and is considered a key resource for developing bio-based polymers. the-innovation.orgresearchgate.net Through various depolymerization and chemical conversion processes, lignin can be broken down into a range of aromatic monomers, including aldehydes like vanillin. rsc.orgmdpi.com
Vanillin, which shares structural similarities with the monomer unit in this article, can be chemically reduced to form aromatic diols. mdpi.com These lignin-derived diols are valuable bio-based building blocks for synthesizing polymers like polyesters and polyurethanes. mdpi.com The structure of this compound—an aromatic diol—is analogous to the types of monomers that can be produced from renewable lignin resources. the-innovation.org This positions it as a model compound for the development of high-performance polymers with significant bio-based content. The synthesis of aromatic-aliphatic polyesters via biocatalyzed processes using various aromatic diols has been successfully demonstrated, highlighting a green chemistry approach to polymer production. york.ac.ukbioplasticsnews.com By leveraging monomers like this compound, it is possible to create materials such as polyesters with high glass transition temperatures and desirable mechanical properties, contributing to the circular bioeconomy. springernature.compolyestertime.com
Iv. Supramolecular Chemistry and Non Covalent Interactions of 2,5 Dimethoxy 1,4 Phenylene Dimethanol
Investigation of Halogen Bonding Interactions in Derivatives
Halogen bonding has emerged as a significant and reliable interaction for the rational design of supramolecular assemblies. beilstein-journals.orgmdpi.com While direct studies on halogenated derivatives of (2,5-Dimethoxy-1,4-phenylene)dimethanol are specific, extensive research on closely related di-iodinated benzene (B151609) derivatives provides critical insights into the potential of this interaction.
Research on derivatives of 2,5-diiodo-1,4-dimethylbenzene, which shares the same core substitution pattern, demonstrates the prevalence and strength of halogen bonds in directing crystal architecture. In the crystal structures of compounds like 1,4-di(bromomethyl)-2,5-diiodobenzene and the diacetate of 2,5-diiodo-1,4-di(hydroxymethyl)benzene, halogen bonds of the types I–Br and I–O are observed, playing a key role in the stacked packing of the planar molecules. researchgate.netdntb.gov.ua
In one notable case, 1,4-di(bromomethyl)-2,5-diiodobenzene, the crystal structure is dominated by a network of I–Br halogen bonds. researchgate.net The presence of these numerous intermolecular halogen bonds contributes significantly to the material's thermal stability, resulting in a melting point (218°C) that is higher than even related ionic compounds that lack such extensive halogen bonding networks. researchgate.netdntb.gov.ua This highlights the power of halogen bonding as a primary organizing force in the solid state.
The key parameters of these interactions in analogous systems are summarized below, illustrating the typical distances and geometries involved.
| Interacting Atoms | Compound Type | Bond Distance (Å) | Significance |
| I···Br | 1,4-di(bromomethyl)-2,5-diiodobenzene | Not specified | Forms extensive networks, leading to high thermal stability. researchgate.net |
| I···O | Diacetate of 2,5-diiodo-1,4-di(hydroxymethyl)benzene | Shorter than I···Br | Demonstrates the capability of oxygen atoms (akin to the methoxy (B1213986) and hydroxyl groups in the title compound) to act as halogen bond acceptors. researchgate.net |
| I···I | Diiodide of 1,1'-[(2,5-diiodo-1,4-phenylene)bis(methylene)]dipyridinium | Shorter than I···Br | Indicates self-complementary halogen bonding is possible. researchgate.net |
These findings strongly suggest that halogenated derivatives of this compound could be engineered to form robust, predictable supramolecular structures governed by halogen bonding. The oxygen atoms of the methoxy and hydroxyl groups would be expected to serve as effective halogen bond acceptors.
Role of Hydrogen Bonding Networks in Self-Assembly and Crystal Engineering
The two hydroxyl (-OH) groups and two methoxy (-OCH₃) groups of this compound make it an excellent candidate for forming extensive hydrogen-bonded networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the methoxy groups can act as acceptors. These interactions are fundamental to the self-assembly and crystal engineering of this and related molecules. csic.es
In the solid state, molecules containing hydroxyl and ether functionalities typically form intricate two- or three-dimensional networks. For instance, analysis of related Schiff base compounds derived from 2,5-dimethoxybenzaldehyde (B135726) reveals that O—H⋯O and N—H⋯O hydrogen bonds are responsible for linking individual molecules into layered structures. nih.gov Similarly, studies on other ortho-phenylene diamine compounds have shown that strong, dual N—H⋯N hydrogen bonding can lead to dimerization, an observation confirmed through both NMR spectroscopy and X-ray crystallography. nih.gov
The interplay between different hydrogen bond donors and acceptors can lead to diverse supramolecular motifs, such as chains, sheets, or more complex three-dimensional frameworks. researchgate.net The specific arrangement, or synthons, adopted in the crystal structure will depend on the energetic favorability of the various possible hydrogen bonds. The formation of intramolecular C-H···O contacts has also been observed in similar crystal structures, further contributing to the stability of the molecular conformation. uni-regensburg.de The versatility of the 1H-pyrazole system, which can form dimers, trimers, and catemers through hydrogen bonding, illustrates how molecular design can tune supramolecular outcomes. csic.es
Analysis of π-π Stacking and Other Aromatic Interactions in Supramolecular Architectures
The central benzene ring in this compound is a key element for engaging in π-π stacking interactions. These non-covalent interactions, which occur between aromatic rings, are crucial in the formation of ordered supramolecular structures. researchgate.net The nature of π-π interactions is complex, arising from a combination of van der Waals forces (dispersion and Pauli repulsion) and electrostatic interactions. nih.govohio-state.edu
Quantum-mechanical analyses have reinterpreted the classic view of π-stacking, demonstrating that the commonly observed "slip-stacked" geometry is a natural consequence of minimizing steric repulsion while maximizing attractive dispersion forces. nih.govohio-state.edu Electrostatic interactions, which might be repulsive at longer distances, can become attractive at the close contacts typical of π-stacking due to charge penetration effects. nih.gov
The electronic nature of the aromatic ring significantly influences the strength and geometry of these interactions. The two electron-donating methoxy groups on the this compound ring enrich its π-electron density, making it a "π-basic" or electron-rich aromatic system. This enhanced electron density can lead to strong interactions with "π-acidic" or electron-poor aromatic rings. This principle is vividly demonstrated by the co-crystallization of electron-rich mesitylene (B46885) and electron-poor hexafluorobenzene, which form a stable solid through alternating π-π stacking. nih.gov Therefore, in co-crystals with suitable electron-poor molecules, this compound would be expected to form well-defined, alternating stacked structures.
Host-Guest Chemistry and Inclusion Phenomena Involving this compound Scaffolds (Drawing parallels from related benzenedimethanols)
The field of host-guest chemistry focuses on designing molecules (hosts) with cavities that can selectively bind smaller molecules or ions (guests). thno.orgbeilstein-journals.org The this compound unit, with its defined geometry and functional groups, is an excellent building block for constructing such supramolecular hosts, paralleling the use of other benzenedimethanol isomers in macrocyclic chemistry.
The rigid 1,4-disubstituted aromatic core of benzenedimethanol derivatives provides a pre-organized scaffold for the synthesis of macrocyclic hosts. By reacting the di-functional "dimethanol" unit with complementary linkers, various host architectures such as calixarenes, pillararenes, and cryptands can be assembled. rsc.orgnih.gov
A prominent example is the family of pillararenes, which are macrocycles constructed from hydroquinone (B1673460) units (1,4-dihydroxybenzene) linked by methylene (B1212753) bridges. aalto.fi The hydroquinone unit is structurally analogous to this compound. The synthesis of pillararenes involves the condensation of a hydroquinone derivative and paraformaldehyde. A similar strategy could be employed using this compound or its derivatives to create novel pillararene-type hosts with a dimethoxy-functionalized cavity. The methoxy groups would modulate the electronic properties and size of the host's cavity, influencing its guest-binding capabilities. aalto.fi Similarly, p-xylyl spacers, derived from 1,4-benzenedimethanol (B118111), have been used to construct octaaminocryptand cages capable of encapsulating anions. beilstein-journals.org
The cavity of a supramolecular host provides a unique microenvironment for binding guest molecules. The selectivity of this recognition is governed by the principle of complementarity, where the size, shape, and chemical properties of the guest must match those of the host's cavity.
Pillararenes, for example, possess a hydrophobic, π-electron-rich cavity that is well-suited for binding linear alkyl chains or other neutral organic molecules. aalto.fi Cationic functionalization of the pillararene rims enhances water solubility and allows for the recognition of biologically relevant molecules, such as homoserine lactones involved in bacterial communication. aalto.fi
Drawing a parallel, a macrocycle built from this compound units would feature a cavity lined with methoxy groups. This would create a distinct binding environment compared to standard pillararenes, potentially leading to novel selectivities. The oxygen atoms could engage in hydrogen bonding or dipole-dipole interactions with suitable guests, while the hydrophobic aromatic surfaces would favor the inclusion of nonpolar moieties. The formation of these host-guest inclusion complexes can significantly alter the properties of the guest, for instance by enhancing the solubility and stability of drug molecules in physiological environments. thno.orgnih.gov
V. Advanced Characterization Techniques for 2,5 Dimethoxy 1,4 Phenylene Dimethanol and Its Derivatives
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular architecture of (2,5-dimethoxy-1,4-phenylene)dimethanol. Each method offers unique information, and when used in concert, they provide a complete picture of the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a derivative, ((octane-1,8-diylbis(oxy))bis(5-methoxy-2,1-phenylene))dimethanol), specific proton signals are observed. The aromatic protons appear as a singlet at 6.83 ppm. The protons of the methoxy (B1213986) group (OCH₃) resonate as a singlet at 3.77 ppm, while the methylene (B1212753) protons adjacent to the oxygen (OCH₂) show a triplet at 3.91 ppm. The remaining methylene protons in the octane (B31449) chain appear as multiplets between 1.38 and 1.79 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments. For ((octane-1,8-diylbis(oxy))bis(5-methoxy-2,1-phenylene))dimethanol), characteristic peaks are observed for the aromatic carbons, with quaternary carbons appearing at 153.6, 151.0, and 130.4 ppm, and the aromatic CH carbons at 114.6, 113.1, and 112.3 ppm. The carbon of the methoxy group (OCH₃) is found at 55.8 ppm, the methylene carbon attached to the oxygen (OCH₂) at 68.6 ppm, and the hydroxymethyl carbon (CH₂OH) at 62.1 ppm. The carbons of the octane chain resonate at 29.3, 29.2, and 26.1 ppm. rsc.org
Interactive Data Table: NMR Data for a this compound Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 6.83 (s) | 114.6, 113.1, 112.3 |
| OCH₃ | 3.77 (s) | 55.8 |
| OCH₂ | 3.91 (t) | 68.6 |
| CH₂OH | - | 62.1 |
| Alkyl CH₂ | 1.38 - 1.79 (m) | 29.3, 29.2, 26.1 |
| Aromatic C (quaternary) | - | 153.6, 151.0, 130.4 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5,5'-bisvanillin, shows a broad absorption band around 3294 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. rsc.org A strong band at 1670 cm⁻¹ is attributed to the C=O stretching of the aldehyde group, which would be absent in this compound and replaced by bands associated with the alcohol C-O stretching, typically in the 1000-1260 cm⁻¹ region. rsc.org The C=C stretching vibrations of the aromatic ring are observed at 1651 cm⁻¹. rsc.org The characteristic stretching of the ether group (=C-O-C) is found at 1253 cm⁻¹. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, characteristic bands for C-H stretching are typically observed around 3000-3100 cm⁻¹. The C=C stretching of the aromatic ring gives rise to strong bands in the 1500-1600 cm⁻¹ region.
Interactive Data Table: Key IR Vibrational Frequencies for a Related Compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| O-H | Stretching | ~3294 (broad) |
| C=C (Aromatic) | Stretching | ~1651 |
| =C-O-C (Ether) | Stretching | ~1253 |
UV-Visible and photoluminescence spectroscopy provide insights into the electronic properties of the molecule.
UV-Visible Absorption: The UV-Vis spectrum of a molecule reveals information about its electronic transitions. A study on a related compound, (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, showed absorption peaks at 348 and 406 nm. scielo.org.za For poly(2,5-dimethoxy-p-phenylene vinylene), a polymer containing a similar chromophore, the onset of the π-π* absorption band is at 2.1 eV (approximately 590 nm). aps.org
Photoluminescence: Photoluminescence spectroscopy measures the light emitted by a substance after absorbing light. The photoluminescence of poly(2,5-dimethoxy-p-phenylene vinylene) is observed at energies just below the onset of the absorption band, which is characteristic of radiative recombination of singlet excitons. aps.org
Interactive Data Table: Electronic Properties of Related Compounds
| Technique | Compound | Key Findings |
| UV-Vis Absorption | (2Z, 5Z)-3-N(4-Methoxy phenyl)... | λ_max at 348 nm and 406 nm scielo.org.za |
| UV-Vis Absorption | Poly(2,5-dimethoxy-p-phenylene vinylene) | Onset of π-π* absorption at 2.1 eV aps.org |
| Photoluminescence | Poly(2,5-dimethoxy-p-phenylene vinylene) | Emission just below the absorption onset aps.org |
Structural Analysis in the Solid State
To understand the three-dimensional arrangement of molecules in a crystalline solid, X-ray crystallography is the definitive technique.
Interactive Data Table: Crystallographic Data for a Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1473 (4) |
| b (Å) | 13.0795 (6) |
| c (Å) | 7.5875 (4) |
| β (°) | 97.467 (3) |
| V (ų) | 1096.88 (9) |
| Z | 2 |
Solid-State NMR Spectroscopy
Solid-state NMR (SSNMR) spectroscopy serves as a powerful tool for investigating the structure and dynamics of polymers in the solid state, where long-range order may be absent. For derivatives of this compound, such as poly(2,5-dimethoxy-p-phenylene vinylene) (PDMPV), SSNMR provides atomic-level information that is not accessible through other techniques.
| Technique | Information Obtained | Application to PDMPV |
|---|---|---|
| 2D ¹³C-¹H HETCOR CP-MAS | Rates of ¹H magnetization transfer | Used to probe proximity between different protons in the polymer structure. osti.gov |
| Analysis of Magnetization Transfer Rates | Calculation of internuclear distances | Provided key distance constraints for conformational modeling. osti.gov |
| Conformational Modeling | Determination of the polymer repeat unit conformation | Elucidated the spatial arrangement of the phenylene and methoxy groups. osti.gov |
Thermal and Thermomechanical Analysis of Polymeric Materials
The performance and processability of polymeric materials derived from this compound are largely dictated by their response to temperature. Thermal analysis techniques provide essential data on transitions such as melting, crystallization, and glass transition, as well as on thermal stability and decomposition profiles.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For alkoxy-substituted poly(p-phenylene vinylene)s, DSC can identify key transition temperatures that define the material's operational range.
In studies of closely related alkoxy-substituted PPV copolymers, such as poly(p-phenylene vinylene-co-2,5-dioctyloxy-m-phenylene vinylene), DSC analysis has been used to explore specific thermal events. tudublin.ienih.gov An endothermic transition, indicative of a change in the material's physical state, was observed in the region of 50 °C for this polymer. tudublin.ienih.gov This transition is suggested to be induced by changes in the polymer backbone. nih.gov Furthermore, other transitions observed at lower temperatures (around -35 °C) have been attributed to movements and rearrangements of the flexible alkoxy side chains. tudublin.ienih.gov Such findings demonstrate the capability of DSC to distinguish between thermal events originating from different parts of the polymer structure.
| Polymer | Transition Temperature | Assignment | Reference |
|---|---|---|---|
| Poly(p-phenylene vinylene-co-2,5-dioctyloxy-m-phenylene vinylene) | ca. 50 °C | Endothermic transition (backbone-induced) | tudublin.ienih.gov |
| ca. -35 °C to -49 °C | Endothermic transitions (side chain-induced) | tudublin.ienih.gov |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of polymers. For poly(p-phenylene vinylene) (PPV) and its derivatives, TGA is used to study the conversion of a soluble precursor polymer into the final conjugated polymer, a process that involves a high-temperature thermal elimination reaction. acs.org
The analysis of the PPV precursor via TGA shows a distinct multi-stage weight loss profile. acs.org The initial weight loss is typically due to the evaporation of residual solvent. The primary, significant weight loss occurs at a higher temperature, corresponding to the elimination of the precursor's leaving groups and the formation of the conjugated vinylene linkages. acs.orgresearchgate.net This conversion step is crucial for the material's final properties. The final decomposition of the conjugated polymer backbone then occurs at much higher temperatures. TGA, particularly when coupled with other analytical techniques like infrared spectroscopy, provides a detailed understanding of the reaction sequence and mechanisms during thermal conversion. researchgate.net
| Temperature Range | Event | Description |
|---|---|---|
| ~80-100 °C | Initial Weight Loss | Evaporation of solvent from the precursor film. acs.org |
| ~150-300 °C | Main Elimination Reaction | Major weight loss corresponding to the conversion of the precursor to the conjugated polymer. acs.orgresearchgate.net |
| >450 °C | Polymer Decomposition | Degradation of the fully formed conjugated polymer backbone. |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (loss tangent), provides a measure of the material's damping characteristics.
Vi. Theoretical and Computational Studies on 2,5 Dimethoxy 1,4 Phenylene Dimethanol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of (2,5-Dimethoxy-1,4-phenylene)dimethanol. These calculations provide optimized molecular geometries and a detailed picture of the electron distribution.
The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. schrodinger.com For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and methoxy (B1213986) groups, while the LUMO is a π* anti-bonding orbital. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and polarizability. nih.gov
Computational methods are used to calculate various reactivity descriptors. physchemres.org These parameters help predict how the molecule will interact with other chemical species. DFT calculations for similar dimethoxy-substituted aromatic compounds have been used to determine these values and correlate them with experimental observations. nih.gov
Table 1: Representative Electronic Properties Calculated for Aromatic Systems This table presents typical parameters obtained from DFT calculations for substituted benzene derivatives, illustrating the data that would be derived for this compound.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates electron-donating ability |
| ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Relates to chemical reactivity and electronic transition energy nih.gov |
| Chemical Hardness (η) | ~2.0 to 2.5 | Measures resistance to change in electron distribution physchemres.org |
| Electronegativity (χ) | ~3.2 to 4.2 | Measures the power to attract electrons |
Prediction of Spectroscopic Properties and Spectral Assignments
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating these spectra for a proposed structure, scientists can compare them with experimental data to confirm the molecule's identity and conformation.
Vibrational frequency analysis, typically performed using DFT methods, can predict the IR spectrum. smu.edu The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or rocking. This allows for a detailed assignment of the absorption bands observed in an experimental spectrum. For this compound, key predicted vibrations would include the O-H stretch of the alcohol groups, C-H stretches of the aromatic ring and methyl/methylene (B1212753) groups, and C-O stretches of the methoxy and alcohol functionalities. Studies on related molecules like 3,5-dimethoxybenzyl alcohol have shown excellent agreement between DFT-calculated frequencies and experimental FTIR and Raman spectra. nih.gov
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, making them useful for confirming the molecular structure. The accuracy of these predictions allows for the unambiguous assignment of peaks in complex experimental spectra.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound Based on typical frequency ranges from computational studies on molecules with similar functional groups. nih.govuni-rostock.deosu.edu
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Atomic Motion |
|---|---|---|
| O-H Stretch | 3400 - 3600 | Stretching of the hydroxyl group bond |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2900 - 3000 | Stretching of C-H bonds in methoxy and methylene groups |
| Aromatic C=C Stretch | 1500 - 1600 | Stretching of carbon-carbon bonds within the benzene ring |
| C-O Stretch (Methoxy/Alcohol) | 1000 - 1250 | Stretching of carbon-oxygen single bonds |
Computational Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthesis and polymerization processes. Computational methods can map out entire reaction pathways, identifying transition states and intermediates. By calculating the energy barriers (activation energies) for different potential pathways, the most likely mechanism can be determined.
For instance, the conversion of this compound into polymers like poly(2,5-dimethoxy-p-phenylenevinylene) (dMeOPPV) involves several steps. uq.edu.aukaust.edu.sa A key reaction is the acid- or base-catalyzed self-condensation or conversion to a more reactive precursor. Computational models can elucidate these mechanisms by:
Locating Transition States: Identifying the highest energy point along the reaction coordinate.
Calculating Activation Energies: Determining the energy required to overcome the reaction barrier.
Analyzing Intermediates: Characterizing the structure and stability of any transient species formed during the reaction.
Computational studies on the synthesis of p-xylene (B151628) from 2,5-dimethylfuran, for example, have successfully used DFT to detail the reaction mechanism, including a rate-limiting Diels-Alder cycloaddition followed by a Brønsted acid-catalyzed dehydration. escholarship.orgescholarship.org A similar approach could be applied to model the dehydration and subsequent linkage of this compound units.
Molecular Modeling and Simulation of Polymerization Processes
This compound is a key monomer for the synthesis of dMeOPPV, a conjugated polymer with applications in organic electronics. acs.orguq.edu.au Molecular modeling and simulation techniques are essential for understanding how the properties of the monomer influence the structure and characteristics of the final polymer. rsc.org
These simulations can model various aspects of polymerization:
Morphology Prediction: Predicting how polymer chains pack together in the solid state. This is crucial as the morphology of the polymer film strongly influences its electronic properties, such as charge carrier mobility.
Property Calculation: Once a polymer structure is simulated, its mechanical, thermal, and electronic properties can be calculated. For conjugated polymers like dMeOPPV, a key goal is to predict the electronic band gap, which determines its optical and electrical characteristics.
Kinetic models can also be developed to gain a mechanistic understanding of the polymerization process, as has been done for related PPV derivatives. researchgate.net
Computational Design and Screening of Functional Derivatives and Materials
One of the most powerful applications of computational chemistry is the in silico design and screening of new molecules and materials before they are synthesized in the lab. Starting with the basic structure of this compound, computational methods can be used to predict how chemical modifications would affect its properties and the properties of the resulting polymers.
This process typically involves:
Creating a Virtual Library: Generating a large set of candidate molecules by systematically modifying the parent structure (e.g., changing the alkoxy groups, adding substituents to the ring).
High-Throughput Screening: Rapidly calculating key properties for each molecule in the library using efficient computational methods. For materials intended for organic electronics, the primary properties of interest are the HOMO/LUMO energies and the electronic band gap. mdpi.com
Identifying Promising Candidates: Selecting molecules with the most desirable predicted properties for further, more detailed computational analysis or for experimental synthesis and characterization.
This approach can accelerate the discovery of new materials with tailored electronic properties for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Machine learning techniques can further enhance this process by identifying complex structure-property relationships from large computational datasets. nih.gov
Theoretical Investigations of Supramolecular Interactions and Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and self-assemble into larger, ordered structures. For this compound, the key intermolecular forces are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. Theoretical calculations can model the geometry and strength of these hydrogen bonds, predicting how molecules will arrange themselves into networks in the solid state or in solution.
π-π Stacking: The electron-rich aromatic ring can interact with the rings of neighboring molecules. DFT calculations can quantify the strength of these stacking interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped). Such interactions are known to be crucial in the crystal packing of similar aromatic compounds. nih.gov
Understanding these interactions is vital for controlling the crystallization process and the solid-state packing (morphology) of the monomer. This, in turn, can influence its reactivity during solid-state polymerization and affect the morphology and electronic properties of the resulting polymer films. Computational studies on the self-assembly of similar phenylene-ethynylene macrocycles have demonstrated how van der Waals and other non-covalent interactions direct the formation of highly ordered two-dimensional networks. researchgate.net
Vii. Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthesis Routes
Traditional synthesis routes for dialkoxybenzene derivatives often rely on petrochemical feedstocks and may involve harsh reagents. For instance, related structures are often synthesized from 1,4-dimethoxybenzene (B90301) using methods like Friedel-Crafts reactions, which employ Lewis acid catalysts, or Reimer-Tiemann reactions. cqu.edu.cngoogle.com A likely conventional path to (2,5-Dimethoxy-1,4-phenylene)dimethanol involves the formylation or acylation of 1,4-dimethoxybenzene, followed by chemical reduction of the resulting dialdehyde (B1249045) or diester.
Future research is focused on developing more sustainable and "green" synthetic pathways. thepharmajournal.com This involves exploring renewable feedstocks, employing milder reaction conditions, and minimizing waste. A significant area of investigation is the use of biomass-derived platform molecules to create aromatic compounds. polyestertime.comresearchgate.net While this compound is not directly produced from biomass, the principles used for creating analogous bio-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), can inform greener routes. rsc.org Potential green chemistry approaches include biocatalytic methods, the use of environmentally benign solvents like supercritical carbon dioxide, and catalytic systems that offer high efficiency and recyclability. thepharmajournal.com
Interactive Table: Comparison of Synthesis Routes
| Feature | Conventional Route (Petrochemical) | Potential Green Route (Future Development) |
| Starting Material | 1,4-Dimethoxybenzene (from petroleum) | Lignocellulosic biomass derivatives |
| Key Reactions | Friedel-Crafts acylation, chemical reduction | Biocatalytic oxidation/reduction, enzymatic polymerization |
| Catalysts | Lewis acids (e.g., AlCl₃), stoichiometric reductants | Enzymes, heterogeneous catalysts, photocatalysts |
| Solvents | Chlorinated organic solvents | Water, supercritical CO₂, ionic liquids, bio-solvents |
| Sustainability | High energy consumption, potential for hazardous waste | Lower carbon footprint, biodegradable waste streams, atom economy |
Exploration of Bio-Inspired and Biomimetic Materials
Bio-inspired materials mimic the remarkable properties found in nature, such as self-repair and responsiveness to environmental stimuli. nih.govnih.gov The two primary classes of such materials where this compound could be integrated are self-healing polymers and stimuli-responsive materials.
Self-Healing Polymers: These materials can autonomously repair damage, extending their lifespan and improving safety. researchgate.netresearchgate.net Intrinsic self-healing mechanisms rely on reversible chemical bonds (e.g., Diels-Alder reactions) or dynamic non-covalent interactions (e.g., hydrogen bonding, metal-ligand coordination). rsc.orgnih.gov As a diol monomer, this compound can be incorporated into polymer backbones like polyesters and polyurethanes. Its rigid aromatic core would impart mechanical strength, while the methoxy (B1213986) groups could be engineered to participate in dynamic hydrogen bonding networks, facilitating the reconnection of fractured surfaces.
Stimuli-Responsive Materials: These "smart" materials change their properties in response to external triggers like light, temperature, or pH. rsc.orgdiva-portal.org The incorporation of the dimethoxy-phenylene unit into a polymer can influence its response. The electron-rich nature of the aromatic ring could be harnessed to create polymers whose fluorescence or electrochemical properties change upon interaction with specific analytes, forming the basis for sensors.
Interactive Table: Potential in Bio-Inspired Polymers
| Polymer Type | Role of this compound | Potential Property |
| Polyesters | Rigid diol comonomer | Enhanced thermal stability, tunable mechanical properties |
| Polyurethanes | Chain extender | Increased hardness, potential for hydrogen-bond-based self-healing |
| Polycarbonates | Diol monomer | High refractive index, UV stability |
| Copolymers | Functional block | Introduction of stimuli-responsive segments |
Integration into Nanoscience and Nanotechnology Applications
The unique chemical structure of this compound makes it a promising candidate for two key areas of nanotechnology: Metal-Organic Frameworks (MOFs) and the surface modification of nanoparticles.
Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. youtube.com While this compound is a diol, it can be chemically converted into a dicarboxylic acid derivative, making it a suitable "linker" for MOF synthesis. The methoxy groups would remain as functionalities pointing into the MOF pores. Such functionalization is a key strategy for tuning the properties of MOFs, potentially enhancing their selectivity for gas storage, separation, or catalysis. rsc.orgresearchgate.net
Nanoparticle Surface Modification: The properties of nanoparticles are heavily influenced by their surface chemistry. frontiersin.orgresearchgate.net The two hydroxyl groups of this compound provide anchor points to covalently attach the molecule to the surface of metal oxide nanoparticles (e.g., SiO₂, TiO₂). This modification can alter the surface from hydrophilic to more hydrophobic, improve dispersion in polymer matrices, and introduce a rigid, aromatic spacer for further functionalization. mdpi.comnih.gov
Potential in Advanced Sensing and Catalytic Systems
Building on its potential role in polymers and nanomaterials, this compound could be integral to the development of next-generation sensors and catalysts.
Sensing Applications: Polymers incorporating this compound could be designed for chemical sensing. The electron-rich dimethoxy-phenylene ring system can interact with electron-deficient analytes, leading to a detectable change in the material's fluorescence (quenching or enhancement). Furthermore, MOFs built with linkers derived from this molecule could be designed to selectively adsorb specific molecules, with the change in the framework's properties being monitored by optical or electronic means.
Catalytic Systems: MOFs are increasingly studied as catalysts due to their high surface area and tunable active sites. rsc.org By using this compound as a precursor for a functional linker, it is possible to create MOFs where the methoxy groups influence the electronic environment around the metal-node catalytic centers, thereby tuning their activity and selectivity for specific chemical transformations.
Intellectual Property Landscape and Commercial Potential
Currently, this compound is commercially available as a fine chemical for research and development purposes. myskinrecipes.combldpharm.com Its primary commercial value is as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty polymers. google.commyskinrecipes.com
The intellectual property landscape for the molecule itself is not densely populated, meaning there are opportunities for innovation. Patents citing this compound or its close derivatives often relate to its use as a monomer in new polymer compositions or as an intermediate in a multi-step synthesis route. researchgate.net The broader commercial potential of this compound is therefore intrinsically linked to the success of the research and development efforts described in the preceding sections. Should it prove to be a key component in a high-performance polymer, a highly selective MOF for carbon capture, or a critical element in a new sensor technology, its commercial demand would increase significantly. The future market for this compound depends on its successful transition from a laboratory reagent to a value-adding component in advanced materials.
Q & A
Q. What are the standard synthetic routes for (2,5-Dimethoxy-1,4-phenylene)dimethanol, and how do reaction conditions influence yield?
The compound is typically synthesized via reductive methods or coupling reactions. For example, a reductive approach using DIBAL-H in anhydrous DCM at −78°C followed by room-temperature stirring achieves high yields (98%) . For coupling reactions, Sonogashira-type protocols with PdCl₂(PPh₃)₂ and CuI catalysts in Et₃N are effective, yielding ~60% after column chromatography (n-hexane/CH₂Cl₂ 3:5) . Key variables include catalyst loading, solvent polarity, and reaction time. Lower temperatures and inert atmospheres minimize side reactions like oxidation or over-reduction.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- ¹H/¹³C NMR : Look for methoxy proton signals at δ ~3.91 ppm and methylene (-CH₂OH) protons at δ ~4.88 ppm. Aromatic carbons appear at δ 135–153 ppm .
- GC-MS/ESI-MS : Molecular ion peaks at m/z 355 [M+H]⁺ confirm purity .
- FT-IR : Hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ and methoxy (-OCH₃) bands at ~2850 cm⁻¹ .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the diol groups. The compound has a melting point of 220°C and flashpoint of 168.2°C, requiring avoidance of high heat and open flames .
Advanced Research Questions
Q. How can structural modifications of this compound enhance copolymer properties like conductivity or mechanical strength?
Incorporating the compound as a chain extender in polyurethanes improves tensile strength compared to non-sulfur analogs. For example, poly(thiourea-urethane)s derived from this monomer show enhanced lap shear strength (50 wt% hard-segment content) due to sulfur-induced polarity and hydrogen bonding . In conductive polymers, copolymerization with vinylene units (e.g., poly(2,5-dimethoxy-1,4-phenylene vinylene)) increases iodine-doped conductivity, with absorption spectra shifting based on synthetic routes (e.g., Wessling vs. CPR methods) .
Q. What methodological strategies resolve contradictions in spectroscopic or chromatographic data during purity assessment?
- Contradiction in NMR integration : Use DEPT-135 or HSQC to distinguish overlapping signals (e.g., methylene vs. methoxy protons) .
- GC-MS impurities : Optimize column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 95:5 to 90:10) to separate diol byproducts .
- Unexpected melting points : Perform DSC to identify polymorphic forms or hydrate formation, which may alter thermal profiles .
Q. How does this compound function in biosensor applications, and what amplification strategies improve detection limits?
In electrochemiluminescent (ECL) biosensors, the compound’s derivatives (e.g., 4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid) act as ECL labels. Coupling with nanoporous silver and graphene oxide-chitosan/AuNP platforms amplifies signals, achieving detection limits of 0.8–1 pg/mL for biomarkers like PSA and CEA. Key steps include antibody immobilization via carbodiimide crosslinking and optimizing ECL reagent (e.g., TpRA) concentrations .
Q. What are the challenges in synthesizing boronate esters from this compound, and how are they addressed?
Boronation requires anhydrous conditions and catalysts like Pd(dppf)Cl₂. For example, reacting the diol with bis(pinacolato)diboron in THF at 80°C yields 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1338777-82-4). Challenges include boronate hydrolysis, mitigated by molecular sieves and strict moisture control .
Methodological Comparison Table
Key Considerations for Researchers
- Contradictory Data : Compare synthetic protocols (e.g., notes absorption wavelength shifts in PDMoPV based on preparation methods). Replicate conditions precisely and validate with multiple characterization tools.
- Safety : The compound’s high boiling point (371.4°C) necessitates vacuum distillation for purification, avoiding thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
